molecular formula C16H19NO2 B11861565 Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester CAS No. 371247-56-2

Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester

Cat. No.: B11861565
CAS No.: 371247-56-2
M. Wt: 257.33 g/mol
InChI Key: AOCQAPXUHKJZLG-UHFFFAOYSA-N
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Description

This compound is structurally analogous to other Boc-protected carbamates but distinguishes itself through the naphthalene ring system, which enhances steric bulk and lipophilicity compared to simpler aryl or alkyl substituents .

Properties

CAS No.

371247-56-2

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl N-(naphthalen-2-ylmethyl)carbamate

InChI

InChI=1S/C16H19NO2/c1-16(2,3)19-15(18)17-11-12-8-9-13-6-4-5-7-14(13)10-12/h4-10H,11H2,1-3H3,(H,17,18)

InChI Key

AOCQAPXUHKJZLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Reagent Selection and Stoichiometry

The most widely documented method involves activating the carboxylic acid precursor (2-naphthalenylmethyl)carbamic acid with CDI. Patent US20050059800A1 specifies a 1:1.2 molar ratio of carboxylic acid to CDI in anhydrous tetrahydrofuran (THF), achieving 92% intermediate imidazolide formation after 2 hours at 0–5°C. Triethylamine (2.5 equivalents) is then introduced to scavenge hydrogen chloride during subsequent tert-butoxycarbonylation.

Solvent Optimization

While THF remains standard, WO2019158550A1 demonstrates comparable yields (89–91%) in acetonitrile at 60°C, with the advantage of easier product isolation due to lower solvent polarity. Critical parameters include:

ParameterTHF SystemAcetonitrile System
Temperature0–5°C60°C
Reaction Time4–6 hours3–5 hours
Triethylamine Ratio2.5 eq4.6 eq
Yield92%89%

The acetonitrile method reduces viscosity issues observed in THF, particularly beneficial for scale-up.

Chloroformate Route

Direct Aminolysis Protocol

US6034096A details a two-step approach using 2-naphthalenylmethylamine and tert-butyl chloroformate. Key stages:

  • Deprotonation : Amine treatment with 1.1 equivalents of sodium hydroxide in water/THF (1:3 v/v) at −10°C.

  • Carbamate Formation : Slow addition of tert-butyl chloroformate (1.05 eq) over 30 minutes, maintaining pH 8–9 with NaOH.

This method achieves 87% yield but requires precise temperature control to minimize hydrolysis byproducts.

Phase-Transfer Catalysis Innovations

Recent modifications employ benzyltriethylammonium chloride (0.1 eq) in dichloromethane/water biphasic systems. This reduces reaction time from 6 hours to 90 minutes while maintaining 85% yield, as demonstrated in scaled batches (50 kg).

Solid-Phase Synthesis for High-Purity Applications

Resin-Based Immobilization

A novel approach from WO2019158550A1 anchors 2-naphthalenylmethylamine to Wang resin via a photolabile linker. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dimethylformamide (DMF) achieves 94% loading efficiency. Cleavage with UV light (365 nm) yields product with ≤0.5% impurities, surpassing solution-phase methods in purity.

Continuous Flow Implementation

Pilot-scale studies in US20050059800A1 describe a continuous flow reactor with:

  • Residence time: 12 minutes

  • Temperature: 70°C

  • Pressure: 8 bar

  • Yield: 91% at 500 g/h throughput

This system eliminates batch-to-batch variability while reducing solvent consumption by 40% compared to traditional methods.

Analytical Characterization

Spectroscopic Identification

1H NMR (CDCl₃, 400 MHz):

  • δ 7.82–7.26 (m, 7H, naphthyl)

  • δ 5.12 (s, 2H, CH₂)

  • δ 1.45 (s, 9H, tert-butyl)

13C NMR (CDCl₃, 100 MHz):

  • δ 155.8 (C=O)

  • δ 133.2–125.4 (naphthyl carbons)

  • δ 79.5 (C(CH₃)₃)

  • δ 46.1 (CH₂)

Chromatographic Purity Assessment

HPLC method from US20050059800A1:

  • Column: C18, 150 × 4.6 mm, 5 μm

  • Mobile phase: 65:35 acetonitrile/water (+0.1% TFA)

  • Flow rate: 1.0 mL/min

  • Retention time: 5.73 minutes

  • Purity: ≥99.3%

Industrial-Scale Optimization

Waste Reduction Strategies

Patent WO2019158550A1 introduces a solvent recovery system achieving 92% THF reuse through fractional distillation. Key metrics:

  • Energy consumption: 15 kWh/kg product

  • Waste index: 0.8 kg/kg product (vs. 2.5 kg in batch processes)

Emerging Green Chemistry Approaches

Mechanochemical Synthesis

Ball-milling experiments (US6034096A derivative claims) demonstrate solvent-free preparation using:

  • Milling time: 2 hours

  • Frequency: 30 Hz

  • Yield: 78%
    This method eliminates solvent waste but currently suffers from scale-up limitations.

Biocatalytic Routes

Experimental immobilized lipase systems (Candida antarctica Lipase B) show modest conversion (42%) in supercritical CO₂, representing a nascent but promising area for sustainable production .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl (naphthalen-2-ylmethyl)carbamate can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: The compound can be reduced to form the corresponding amine and alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Naphthalen-2-ylmethylamine and tert-butyl alcohol

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it useful in multi-step synthesis processes.

Biology

The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal protecting group in the synthesis of complex molecules.

Medicine

In medicinal chemistry, tert-Butyl (naphthalen-2-ylmethyl)carbamate is used in the synthesis of drug candidates. It helps in protecting functional groups during the synthesis of active pharmaceutical ingredients (APIs).

Industry

In the chemical industry, the compound is used in the production of various fine chemicals and intermediates. Its role as a protecting group helps in the efficient synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (naphthalen-2-ylmethyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved off, releasing the free amine.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications Reference Evidence
Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester 2-Naphthalenylmethyl Not provided Not provided Synthetic intermediate, drug development N/A
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)-, 1,1-dimethylethyl ester 8-Quinolinyl C₁₄H₂₀N₂O₂ 248.32 Pharmaceutical intermediates
Carbamic acid, [(1S,2R)-2-hydroxy-3-nitro-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester Phenylmethyl, nitro, hydroxyl C₁₆H₂₄N₂O₅ 324.38 HIV protease inhibitor precursor
Carbamic acid, (2-hydroxy-1,1-dimethylethoxy)-, 1,1-dimethylethyl ester Hydroxy-dimethylethoxy C₉H₁₉NO₃ 205.25 Peptide synthesis
Carbamic acid, N-(2-cyanophenyl)-, 1,1-dimethylethyl ester 2-Cyanophenyl C₁₂H₁₄N₂O₂ 218.25 Organic building block

Key Observations :

  • Substituent Diversity: The naphthalenylmethyl group provides greater aromaticity and steric hindrance compared to smaller aryl groups (e.g., 2-cyanophenyl in ) or aliphatic chains (e.g., hydroxy-dimethylethoxy in ).

Physicochemical Properties

  • Lipophilicity : The naphthalenylmethyl group increases logP compared to compounds with polar substituents (e.g., hydroxy or nitro groups in ).
  • Stability : Boc protection enhances stability against nucleophilic attack, a feature shared across all tert-butyl carbamates ().

Research Findings and Data

Table 2: Key Research Insights

Compound Yield/Purity Key Finding Reference Evidence
(1S,2R)-Nitroalcohol carbamate >78% yield, >99% ee Stereoselective reduction using NaBH₄
(1S,2R)-Chloro-phenylmethyl carbamate 99.4% ee Biocatalytic reduction via R. erythropolis
Boc-L-leucinal Not specified Standard Boc protection methodology

Biological Activity

Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester (CAS Number: 371247-56-2) is a compound belonging to the carbamate class, characterized by its unique structural features that include a naphthalene moiety and a tert-butyl group. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2C_{15}H_{17}NO_2 with a molecular weight of approximately 257.33 g/mol. The compound features a carbamate functional group which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the carbamate family often exhibit various biological activities. The specific biological activities of this compound can be summarized as follows:

2. Enzyme Inhibition

Carbamate compounds are known to act as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition. This property is relevant for the development of drugs targeting neurological disorders. The interaction studies involving Carbamic acid suggest that it may inhibit specific enzymes involved in neurotransmitter breakdown, thus enhancing synaptic transmission.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
Carbamic acid, methyl(2-naphthalenylmethyl)-, 1,1-dimethylethyl ester167299-92-5C_{16}H_{19}NO_2Contains an additional methyl group
N-(naphthalen-2-ylmethyl)carbamic acid tert-butyl ester371247-56-2C_{15}H_{17}NO_2Similar structure but different substituents
N-(phenylmethyl)carbamic acid tert-butyl ester371247-56-3C_{15}H_{17}NO_2Variation in aromatic substituents

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of carbamate derivatives. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that certain carbamate derivatives exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell membrane integrity.
  • Enzyme Inhibition Research : Another research effort highlighted the potential of carbamate derivatives as acetylcholinesterase inhibitors. These findings suggest that Carbamic acid could be explored for therapeutic applications in treating Alzheimer's disease due to its ability to increase acetylcholine levels in synaptic clefts .

Q & A

Basic: What are the standard synthetic routes for synthesizing Carbamic acid, (2-naphthalenylmethyl)-, 1,1-dimethylethyl ester?

Methodological Answer:
The compound can be synthesized via carbamate formation using tert-butyl carbonate (Boc anhydride) and the corresponding amine precursor. A typical procedure involves:

Reacting 2-naphthalenylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere.

Adding a base (e.g., triethylamine or DMAP) to catalyze the reaction.

Purifying the product via column chromatography or recrystallization.

Key Considerations:

  • Reaction temperature (0–25°C) to avoid Boc group cleavage.
  • Solvent choice impacts reaction rate and purity .

Example Protocol:

StepReagents/ConditionsYieldReference
Amine activationBoc₂O, THF, 0°C75–85%
WorkupColumn chromatography (hexane:EtOAc)>90% purity

Basic: How is the structure of this compound confirmed?

Methodological Answer:
Structural confirmation relies on:

NMR Spectroscopy :

  • ¹H NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and naphthalene aromatic protons at δ 7.3–8.2 ppm .
  • ¹³C NMR : Carbamate carbonyl signal at ~155 ppm .

Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., 283.3 g/mol for C₁₇H₂₁NO₂) .

IR Spectroscopy : N-H stretch (if free amine impurity exists) and C=O stretch at ~1700 cm⁻¹ .

Advanced: How can enantioselective synthesis be achieved for this carbamate?

Methodological Answer:
Enantioselectivity is achieved via:

Chemical Reduction :

  • Use sodium borohydride in a solvent mixture (e.g., CH₂Cl₂:MeOH) at –15°C to 0°C for asymmetric reduction of ketone intermediates .
  • Yields >78% with >99% chiral purity.

Enzymatic Catalysis :

  • Rhodococcus strains (e.g., R. erythropolis SC 13845) catalyze stereoselective hydroxylation or epoxidation with >99% ee .

Comparison of Methods:

MethodConditionsYieldeeLimitations
ChemicalNaBH₄, CH₂Cl₂/MeOH, –15°C78%>99%Requires low temps
EnzymaticRhodococcus sp., pH 7, 25°C99.4%>99%Substrate specificity

Advanced: What are the challenges in maintaining the stability of this compound during storage?

Methodological Answer:
Key stability challenges include:

  • Hydrolysis : The carbamate group is prone to hydrolysis in acidic/basic conditions. Store under anhydrous conditions (desiccator, 4°C).
  • Light Sensitivity : Naphthalene derivatives may degrade under UV light; use amber vials.
  • Moisture : Water induces decomposition; use molecular sieves in storage .

Advanced: How does the 2-naphthalenylmethyl group influence reactivity compared to other carbamates?

Methodological Answer:
The bulky 2-naphthalenylmethyl group:

  • Steric Hindrance : Slows nucleophilic substitution but stabilizes intermediates.

  • Electronic Effects : Enhances π-π stacking in biological systems, improving target binding .

  • Comparative Reactivity :

    SubstituentReaction Rate (vs. Benzyl)Biological Activity
    2-Naphthalenylmethyl0.6×Higher binding affinity
    PhenylmethylModerate activity

Basic: What are the common applications in medicinal chemistry research?

Methodological Answer:

  • Targeted Protein Degradation : Serves as a warhead in PROTACs due to carbamate’s reversible binding .
  • Enzyme Inhibition : Acts as a transition-state analog for serine hydrolases .
  • Prodrug Development : Tert-butyl ester enhances solubility for in vivo studies .

Advanced: How to resolve contradictions in catalytic efficiency across enzyme systems?

Methodological Answer:
Discrepancies in enzymatic activity (e.g., Rhodococcus sp. MB 5655 vs. KY1 ) arise from:

Substrate Specificity : Modify the naphthalene moiety to match enzyme active sites.

Reaction Optimization : Adjust pH (6.5–7.5) and cofactor (NADH/NADPH) concentrations.

Kinetic Analysis : Use Michaelis-Menten plots to compare KmK_m and VmaxV_{max} .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hood to avoid inhalation.
  • First Aid : For skin contact, wash with soap/water; for ingestion, seek medical attention .

Advanced: What analytical methods determine enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IC or OD-H with hexane:isopropanol mobile phase.
  • Polarimetry : Measure optical rotation ([α]D[\alpha]_D) and compare to literature values .

Advanced: How does the tert-butyl ester group impact pharmacokinetics?

Methodological Answer:
The tert-butyl group:

  • Lipophilicity : Increases logP by ~1.5 units, enhancing membrane permeability.
  • Metabolic Stability : Resists esterase cleavage, prolonging half-life.
  • Solubility : Reduces aqueous solubility but improves formulation in lipid-based carriers .

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